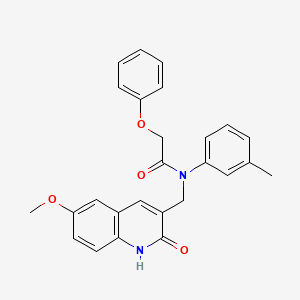
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide, also known as HMN-214, is a small molecule compound that has shown potential in the treatment of cancer.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide is its relatively low toxicity compared to other chemotherapy drugs. However, its low solubility in water can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its efficacy and safety in humans.
Future Directions
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide could focus on improving its solubility and bioavailability, as well as investigating its potential as a treatment for other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form a key intermediate. The intermediate is then reacted with m-tolylamine and 2-phenoxyacetyl chloride to form the final product, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide. The overall yield of this process is around 20%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(m-tolyl)acetamide has also been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-7-6-8-21(13-18)28(25(29)17-32-22-9-4-3-5-10-22)16-20-14-19-15-23(31-2)11-12-24(19)27-26(20)30/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMBPDBPDIXSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(3-methylphenyl)-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7716539.png)
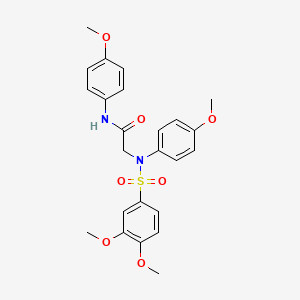

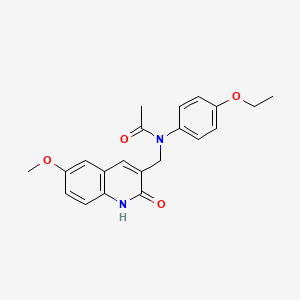

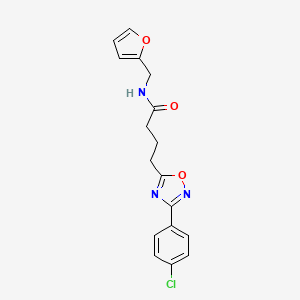
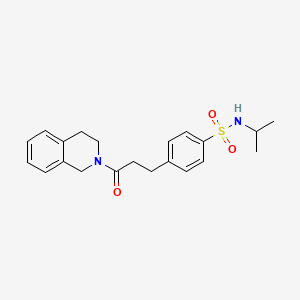

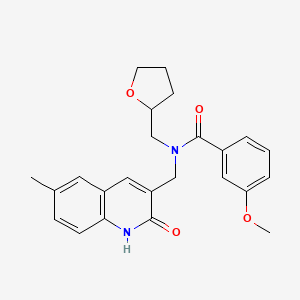
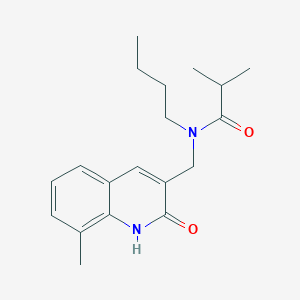
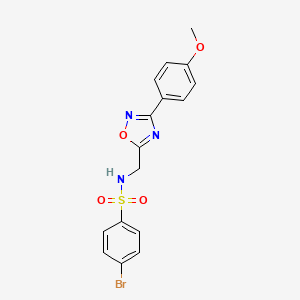
![4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)